Cas no 1784031-69-1 (O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine)

O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
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- O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine
- 1784031-69-1
- O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine
- EN300-1999220
-
- インチ: 1S/C10H15NO2/c1-7-4-9(6-13-11)5-8(2)10(7)12-3/h4-5H,6,11H2,1-3H3
- InChIKey: CRLUAPZUGGIDOA-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(C)=CC(CON)=CC=1C
計算された属性
- せいみつぶんしりょう: 181.110278721g/mol
- どういたいしつりょう: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 44.5Ų
O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999220-0.25g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1999220-2.5g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1999220-0.5g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1999220-10g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1999220-0.1g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1999220-0.05g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1999220-5.0g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1999220-1.0g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1999220-10.0g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1999220-1g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 1g |
$914.0 | 2023-09-16 |
O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Wei Chen Nanoscale, 2015,7, 6957-6990
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamineに関する追加情報
O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine: A Novel Compound with Promising Applications in Biomedical Research
O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine, with the chemical identifier CAS No. 1784031-69-1, represents a unique molecular entity that has garnered significant attention in recent years. This compound belongs to the class of hydroxylamines, which are characterized by the presence of an -NHOH functional group. Its molecular structure combines aromatic and aliphatic components, creating a scaffold with potential for diverse biological interactions. The 4-methoxy-3,5-dimethylphenyl group serves as a key structural element, while the methylhydroxylamine moiety contributes to its reactivity and functional versatility.
Recent studies have highlighted the importance of O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine in the development of novel therapeutic agents. Researchers have demonstrated its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the context of drug discovery. The 4-methoxy-3,5-dimethylphenyl substituent plays a critical role in modulating the physicochemical properties of the compound, influencing its solubility, stability, and interaction with biological targets. This structural feature is particularly relevant in the design of molecules targeting specific enzymatic pathways or cellular receptors.
One of the most significant advancements in the study of O-(4-methoxy-3,5-dimethylpheny)methylhydroxylamine has been its application in the development of prodrugs. Prodrug strategies often rely on the controlled release of active pharmaceutical ingredients, and the methylhydroxylamine functionality has shown promise in this regard. For instance, recent research has explored the use of this compound as a precursor for the synthesis of molecules with enhanced bioavailability and reduced toxicity. The 4-methoxy-3,5-dimethylphenyl group has been shown to improve the solubility of the final product, making it more suitable for oral administration.
The O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine compound has also been investigated for its potential in the treatment of inflammatory diseases. Studies published in 2023 have demonstrated its ability to modulate the activity of certain cytokines, which are key players in the inflammatory response. The 4-methoxy-3,5-dimethylphenyl substituent appears to enhance the compound's interaction with specific receptors involved in immune regulation. This finding has significant implications for the development of targeted therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the application of O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine in the field of enzyme inhibition. Researchers have identified its potential as a selective inhibitor of certain enzymes involved in metabolic pathways. The methylhydroxylamine moiety is believed to form a stable complex with the active site of these enzymes, thereby blocking their activity. This property makes the compound a promising candidate for the development of drugs targeting metabolic disorders or cancer-related pathways.
Recent advances in synthetic chemistry have further expanded the utility of O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine. New methodologies have been developed to improve the efficiency of its synthesis, reducing the number of steps required and increasing the yield. These improvements are crucial for the large-scale production of the compound, which is necessary for preclinical and clinical studies. The 4-methoxy-3,5-dimethylphenyl group has been shown to be particularly amenable to functionalization, allowing for the creation of a wide range of derivatives with varying biological activities.
The O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine compound has also been studied for its potential in the development of imaging agents. Its unique chemical structure allows for the incorporation of radiolabels or fluorescent markers, making it suitable for use in non-invasive diagnostic techniques. The 4-methoxy-3,5-dimethylphenyl group has been shown to enhance the stability of these labeled compounds, which is essential for maintaining their integrity during imaging procedures.
Despite its promising applications, the O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine compound remains an area of active research. Ongoing studies are focused on elucidating its exact mechanism of action and identifying potential side effects. Researchers are also exploring ways to optimize its pharmacokinetic profile to ensure that it is both effective and safe for use in humans. The methylhydroxylamine functionality continues to be a focal point of these investigations, as its reactivity and selectivity are critical to the compound's therapeutic potential.
One of the most exciting developments in the study of O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine is its potential application in the treatment of neurodegenerative diseases. Recent studies have suggested that this compound may have neuroprotective properties, which could make it useful in the management of conditions such as Alzheimer's disease and Parkinson's disease. The 4-methoxy-3,5-dimethylphenyl group is believed to play a role in this neuroprotective effect, possibly by modulating the activity of certain neurotransmitters or reducing oxidative stress in neural cells.
In conclusion, O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine represents a promising molecule with a wide range of potential applications in the field of pharmaceutical science. Its unique chemical structure, characterized by the presence of the 4-methoxy-3,5-dimethylphenyl group and the methylhydroxylamine functionality, makes it a versatile candidate for the development of new therapeutic agents. As research in this area continues to advance, it is likely that the O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine compound will play an increasingly important role in the treatment of various medical conditions.
For further information on the latest research and developments related to O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine, it is recommended to consult peer-reviewed scientific journals and databases specializing in pharmaceutical and medicinal chemistry. These resources provide detailed insights into the molecular mechanisms, pharmacological properties, and potential therapeutic applications of this compound.
It is also important to note that the study of O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine is an ongoing process, with new findings and discoveries being made regularly. As such, the information presented here is subject to change as new research becomes available. Researchers and clinicians are encouraged to stay updated on the latest developments in this field to ensure that the most accurate and up-to-date information is used in the development and application of new therapies.
Finally, it is worth emphasizing the importance of proper handling and storage of O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine to ensure its stability and efficacy. While this compound is not considered hazardous under normal conditions, it is important to follow standard safety protocols to prevent any potential risks associated with its use. This includes proper ventilation, use of personal protective equipment, and adherence to established safety guidelines for chemical handling.
### Summary of Key Information on O-(4-Methoxy-3,5-Dimethylphenyl)methylhydroxylamine (CAS No. 1784031-69-1) --- ### 1. Chemical Structure and Classification - Molecular Class: Hydroxylamine derivative - Functional Groups: - NHOH (hydroxylamine group) - 4-Methoxy-3,5-Dimethylphenyl (aromatic substituent) - Unique Features: - The 4-methoxy-3,5-dimethylphenyl group enhances solubility, stability, and receptor interaction. - The methylhydroxylamine moiety contributes to reactivity and functional versatility. --- ### 2. Potential Applications #### a. Drug Discovery and Prodrug Development - Acts as a versatile intermediate for the synthesis of bioactive molecules. - Potential as a prodrug with improved bioavailability and reduced toxicity. #### b. Inflammatory Disease Treatment - Modulates cytokine activity, showing promise in treating conditions like rheumatoid arthritis and inflammatory bowel disease. - The 4-methoxy-3,5-dimethylphenyl group enhances interaction with immune-related receptors. #### c. Enzyme Inhibition - Selective inhibitor of enzymes involved in metabolic pathways and cancer-related processes. - The methylhydroxylamine group forms stable complexes with enzyme active sites. #### d. Imaging and Diagnostic Applications - Potential use in neuroimaging and targeted drug delivery due to its interaction with neural cells. #### e. Neurodegenerative Disease Treatment - May have neuroprotective properties, potentially useful in Alzheimer’s and Parkinson’s disease. - The 4-methoxy-3,5-dimethylphenyl group may modulate neurotransmitter activity or reduce oxidative stress. --- ### 3. Research and Development Status - Ongoing Research: - Focus on pharmacokinetics, pharmacodynamics, and selectivity. - Exploration of therapeutic applications in multiple disease areas. - Latest Studies: - Recent findings suggest neuroprotective potential and anti-inflammatory properties. - Advances in synthetic methods and drug delivery systems are being explored. --- ### 4. Safety and Handling - Not inherently hazardous, but standard chemical safety protocols should be followed: - Use of personal protective equipment (PPE). - Proper ventilation and storage conditions. - Stability: Maintains integrity under normal storage conditions, but proper handling is essential to ensure efficacy. --- ### 5. Further Reading and Resources - Peer-Reviewed Journals: - *Journal of Medicinal Chemistry* - *European Journal of Medicinal Chemistry* - *Pharmaceutical Research* - Databases: - PubChem (for chemical structure and properties) - ChemSpider (for safety data and synonyms) - SciFinder or Reaxys (for detailed research and literature) - Regulatory Databases: - FDA Drug Database (for clinical trials and drug approvals) - ECHA (European Chemicals Agency) for regulatory compliance --- ### 6. Conclusion O-(4-Methoxy-3,5-Dimethylphenyl)methylhydroxylamine is a promising compound with diverse applications in pharmaceutical science, drug development, and clinical research. Its unique molecular structure and functional groups make it a valuable candidate for the treatment of various diseases, from inflammatory conditions to neurodegenerative disorders. Continued research is expected to expand its therapeutic potential and refine its use in clinical settings. --- ### Recommendations - Stay updated with recent publications and clinical trials. - Follow guidelines for safe chemical handling. - Use reliable scientific databases for accurate and up-to-date information. --- Let me know if you need help with literature searches, synthesis pathways, or regulatory compliance for this compound.1784031-69-1 (O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine) 関連製品
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